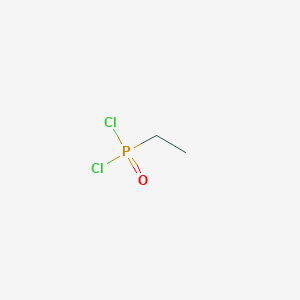
Ethylphosphonic dichloride
Descripción general
Descripción
Ethylphosphonic dichloride, also known as this compound, is a useful research compound. Its molecular formula is C2H5Cl2OP and its molecular weight is 146.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oligonucleoside Methylphosphonates Synthesis : Methylphosphonic dichloride has been used in the synthesis of oligonucleoside methylphosphonates, particularly in the synthesis of oligothymidine methylphosphonates on silica gel supports (Miller et al., 1983).
Creation of Synthetic Resins and Coatings : β-Chlorothis compound serves as a bifunctional acid chloride useful in creating synthetic resins, textile dressings, and protective surface coatings (Rochlitz & Vilcsek, 1962).
Gas Chromatography-Mass Spectrometry : Ethylphosphonothioic dichloride reacts with bifunctional compounds to form derivatives for low picogram-level determination and identification using gas chromatography-mass spectrometry (Poole et al., 1979).
Plasma Butyrylcholinesterase Inhibition : Ethephon, a derivative, acts as a phosphorylating agent in inhibiting plasma butyrylcholinesterase activity in various species (Haux, Quistad, & Casida, 2000).
Synthesis of Diaryl(hetaryl)ethylphosphonic Acids : Novel diaryl(hetaryl)ethylphosphonic acids with pharmacophoric fragments were synthesized for potential therapeutic applications (Sadykova et al., 2021).
Butyrylcholinesterase Inhibitors : 2-chloro-1-(substituted-phenyl)ethylphosphonic acids are novel, irreversible butyrylcholinesterase inhibitors with potential therapeutic applications (Zhang & Casida, 2002).
Ripening of Montmorency Sour Cherries : Ethrel, another derivative, has been used to accelerate the ripening of Montmorency sour cherries, affecting fruit quality (Anderson, 1969).
Synthesis of Partial Esters : Ethylphosphonous dichloride reacts with alcohols to yield various hydrogen ethylphosphonites (Arbuzov & Rizpolozhensky, 1952).
Chemical Shift Studies in NMR : The chemical shifts of O-ethyl ethylphosphonic acid vary with oxidation systems, pH, and solvents, useful in NMR studies (Hur & Han, 1993).
Ethyl-Hydrogen Phosphonate Formation in Winemaking : Fosetyl formation has been evidenced in winemaking when phosphonic acid is introduced to grape juices (Tonidandel et al., 2018).
Safety and Hazards
Ethylphosphonic dichloride is classified as highly hazardous. It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It reacts violently with water, liberating extremely flammable gases . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mecanismo De Acción
Target of Action
Ethylphosphonic dichloride is a chemical compound used in the preparation of various derivatives, such as ethylphosphonic diisocyanate, 4-acetylphenyl isopropyl ethylphosphonate, 4-acetylphenyl phenyl ethylphosphonate, and 4-acetylphenyl cyclohexyl ethylphosphonate . The primary targets of this compound are the molecules or structures that these derivatives interact with.
Mode of Action
It’s known that this compound can react with other substances to form various derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative and its biological or chemical context.
Pharmacokinetics
It’s known that this compound can be analyzed using a reverse phase (rp) hplc method, which suggests it has certain solubility properties .
Action Environment
This compound is known to be moisture sensitive . It may ignite on contact with air or moist air, and may burn rapidly with a flare-burning effect . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as moisture and air.
Propiedades
IUPAC Name |
1-dichlorophosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJXSYVHQEVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147658 | |
| Record name | Phosphonic dichloride, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-50-8 | |
| Record name | Ethylphosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic dichloride, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic dichloride, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Ethylphosphonic Dichloride and how are they confirmed?
A1: this compound (CH3CH2P(O)Cl2) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom (phosphoryl group) and single-bonded to two chlorine atoms and an ethyl group (CH3CH2-). [] The presence of these functional groups is supported by spectroscopic data. For instance, the Raman and infrared spectra of this compound show distinct bands corresponding to the vibrational frequencies of P=O, P-Cl, and C-H bonds. []
Q2: Does this compound exhibit different structural arrangements? How does this impact its physical state?
A2: Yes, this compound exhibits conformational isomerism. The molecule can exist in two distinct forms: trans and gauche, which differ in the spatial arrangement of the ethyl group relative to the P=O bond. [] These conformers have been identified through Raman spectroscopy. Interestingly, the trans conformer is more stable in the liquid phase, and it is the only form present in the solid state. [] This suggests that intermolecular interactions in the solid state favor the trans arrangement.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)





![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
